Synthesis Yield Benchmarking Against Closest Structural Analog
In the patent-documented synthetic route (WO2021/186324), 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is obtained in a 176 g isolated yield from a 200 g precursor, corresponding to a crude reaction yield of 88% (0.88 g/g) under cryogenic LDA-mediated formylation conditions . By comparison, the synthesis of the non-silylated analog 3-bromo-2,4-difluorobenzaldehyde typically requires alternative halogenation or lithiation strategies, with reported yields for similar difluorobenzaldehydes ranging from 55.8% to approximately 70% under comparable laboratory-scale conditions [1][2]. The presence of the TMS group in the target compound likely stabilizes the ortho-lithiated intermediate, contributing to this higher formylation efficiency.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 176 g (from 200 g precursor, 88% mass yield) |
| Comparator Or Baseline | 3-Bromo-2,4-difluorobenzaldehyde (CAS 1326714-93-5) and other difluorobenzaldehydes: 55.8% to ~70% yield |
| Quantified Difference | Approximately 18-32 percentage points higher yield for the target compound |
| Conditions | Cryogenic LDA/THF/DMF formylation at -78°C; 2-step, 2.5h procedure |
Why This Matters
Higher synthetic yield reduces per-gram cost in large-scale procurement and minimizes waste, making this TMS-protected intermediate economically favorable for multi-step campaigns.
- [1] SL Pharmachem. (n.d.). 4-BROMO-2,3-DIFLUOROBENZALDEHYDE synthesis yield data (55.8%). View Source
- [2] US Patent 5,227,531. (1993). Process for the preparation of fluorobenzaldehydes (yields ~70%). View Source
